molecular formula C21H20N4O3S B2920180 1-ethyl-2-imino-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 606955-99-1

1-ethyl-2-imino-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Cat. No. B2920180
CAS RN: 606955-99-1
M. Wt: 408.48
InChI Key: CJUITUFILCKCLZ-UHFFFAOYSA-N
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Description

1-ethyl-2-imino-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a complex organic molecule that has been studied extensively in the field of medicinal chemistry. This molecule has shown promising results in scientific research and has potential applications in drug development.

Scientific Research Applications

Synthesis of Substituted Imidazoles

Imidazoles are crucial components in a range of functional molecules utilized in everyday applications. The compound’s structure indicates potential utility in the regiocontrolled synthesis of substituted imidazoles, which are valuable in pharmaceuticals and agrochemicals .

Liquid-Liquid Extraction Solvent

The related ionic liquid structures suggest that our compound could be investigated as a solvent for the separation of aromatic and aliphatic hydrocarbons. This application is particularly relevant in green chemistry, where such solvents can replace more toxic and less environmentally friendly alternatives .

Weak Intermolecular Interactions Study

The compound’s sulfonamide group and its potential for forming weak intermolecular interactions could make it a subject of study in crystallography and materials science. Understanding these interactions is key for designing new materials with specific properties .

properties

IUPAC Name

7-ethyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-4-24-19(22)17(29(27,28)15-8-5-13(2)6-9-15)11-16-20(24)23-18-10-7-14(3)12-25(18)21(16)26/h5-12,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUITUFILCKCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=C(C=CC4=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2-imino-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

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